
rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine” is a chiral compound that belongs to the class of cyclopropane derivatives These compounds are known for their unique three-membered ring structure, which imparts significant strain and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine” typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a zinc-copper couple is used to react with alkenes.
Introduction of the Oxane Ring: The oxane ring can be introduced through ring-closing reactions involving diols or epoxides.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors might be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form oximes or nitro compounds.
Reduction: Reduction of the oxane ring or the cyclopropane ring can lead to the formation of more stable ring structures.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could lead to more stable ring structures.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential interactions with biological molecules, such as enzymes or receptors. Its chiral nature could make it a candidate for studying stereochemistry in biological systems.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of the amine group suggests potential activity as a neurotransmitter or enzyme inhibitor.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of agrochemicals or pharmaceuticals.
Wirkmechanismus
The mechanism of action of “rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine” would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The cyclopropane ring could also interact with hydrophobic pockets in proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane derivatives: Compounds like cyclopropane carboxylic acid or cyclopropane amines.
Oxane derivatives: Compounds like tetrahydropyran or oxane-based sugars.
Chiral amines: Compounds like ®-1-phenylethylamine or (S)-1-phenylethylamine.
Uniqueness
What sets “rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine” apart is the combination of the cyclopropane ring, oxane ring, and amine group in a single molecule. This unique structure imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C9H17NO |
|---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H17NO/c1-9(7-6-8(7)10)2-4-11-5-3-9/h7-8H,2-6,10H2,1H3/t7-,8-/m1/s1 |
InChI-Schlüssel |
DFLPJXWBOSYRTM-HTQZYQBOSA-N |
Isomerische SMILES |
CC1(CCOCC1)[C@@H]2C[C@H]2N |
Kanonische SMILES |
CC1(CCOCC1)C2CC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



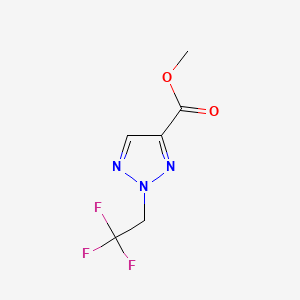



![8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-onehydrochloride](/img/structure/B13587305.png)
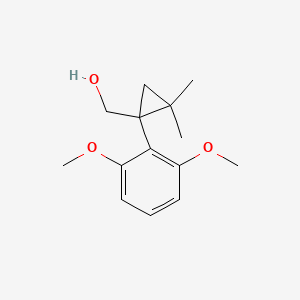
![3,3-Dimethylspiro[3.3]heptan-1-amine](/img/structure/B13587316.png)
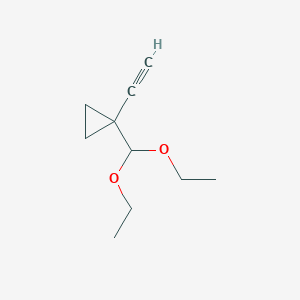

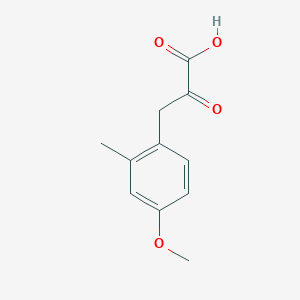
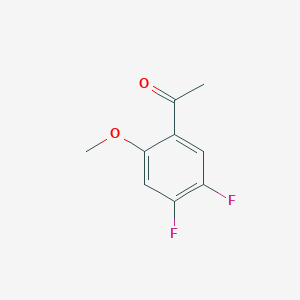
![2-Amino-2-[2-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B13587351.png)

